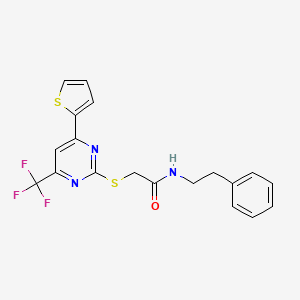

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Description

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide (CAS: 505056-71-3) is a pyrimidine-based thioacetamide derivative characterized by a trifluoromethyl group at the pyrimidine C6 position, a thiophen-2-yl substituent at C4, and a phenethylamine moiety linked via a thioether-acetamide bridge . This compound is structurally designed to leverage the electron-withdrawing properties of the trifluoromethyl group, the aromatic heterocyclic nature of thiophene, and the hydrophobic phenethyl chain.

Properties

Molecular Formula |

C19H16F3N3OS2 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C19H16F3N3OS2/c20-19(21,22)16-11-14(15-7-4-10-27-15)24-18(25-16)28-12-17(26)23-9-8-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,23,26) |

InChI Key |

NXHRPSKYVMWAAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, trifluoromethyl pyrimidine, and phenethylamine. The key steps in the synthesis may involve:

Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the phenethyl group: This can be done through nucleophilic substitution or other suitable methods.

Formation of the thioacetamide linkage: This step may involve thiolation reactions using reagents like thiourea or other sulfur sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and thioacetamide linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against targets relevant in cancer therapy. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and interaction with biological targets. Studies have indicated that similar compounds can inhibit key enzymes involved in cancer proliferation, such as topoisomerases and kinases critical for DNA replication and repair processes.

Antimicrobial Properties

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has shown promise as an antimicrobial agent. Research suggests that the compound can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The thioamide structure may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antibiotic .

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of derivatives similar to this compound against various cancer cell lines. Results indicated enhanced cytotoxicity due to increased cellular uptake facilitated by the trifluoromethyl substitution. These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.

Case Study: Antimicrobial Activity

In another investigation, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting that modifications to the thiophene or pyrimidine rings could enhance efficacy against resistant strains. This highlights the importance of structural optimization in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like 2i .

- Yield and Synthesis : Analogues with bulkier substituents (e.g., 1-naphthyl in 2h) show moderate yields (55%), while simpler aryl groups (e.g., phenylthio in 2i) yield poorly (27%). The target compound’s synthesis likely requires optimized conditions (e.g., sodium methylate-mediated alkylation) to improve yield .

- Biological Relevance: Fluorinated derivatives (e.g., 4g) and thiophene-containing compounds exhibit enhanced binding to hydrophobic enzyme pockets, suggesting the target compound may have superior activity in antimicrobial or anticancer assays compared to non-fluorinated analogues .

Pharmacological and Physicochemical Properties

Solubility and Stability:

Binding Affinity and Selectivity:

- Molecular docking studies of related compounds (e.g., N-(3,4-dimethoxyphenyl)-2-[2-methyl-6-(pyridin-2-yl)pyrimidine-4-yl]thioacetamide) suggest that the thioacetamide bridge facilitates hydrogen bonding with catalytic lysine residues in kinases, a feature likely conserved in the target compound .

- The thiophen-2-yl group may enhance π-π interactions with tyrosine or tryptophan residues in enzyme active sites, as seen in pyrimidine-based inhibitors .

Biological Activity

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phenethyl group, a thiophene ring, and a trifluoromethyl-substituted pyrimidine moiety, contributes to its biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

- Molecular Formula : CHFNO₂

- Molecular Weight : 423.5 g/mol

- IUPAC Name : N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : Cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Ring : Coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Phenethyl Group : Achieved through nucleophilic substitution.

- Formation of the Thioacetamide Linkage : Involves thiolation reactions using thiourea or other sulfur sources.

Biological Activity

This compound exhibits several biological activities:

Antitumor Activity

Research indicates that compounds similar to N-Phenethyl derivatives have shown promising antitumor effects. For instance, various benzamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis in vitro .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to specific active sites. Such interactions can modulate pathways involved in inflammation and cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

The proposed mechanisms through which N-Phenethyl compounds exert their biological effects include:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.

- Receptor Modulation : Interacting with specific receptors to influence signaling pathways.

- DNA Intercalation : Disrupting replication and transcription processes by intercalating into DNA.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of N-Phenethyl derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Phenethyl-2-thioxo-pyrimidinone | Contains a thioxo group | Enhanced biological activity due to structural modifications |

| 4-Thiophenylpyrimidinone | Lacks trifluoromethyl group | Simpler structure but similar pharmacological properties |

| Triazole-based compounds | Different heterocyclic core | Varying biological activities based on core structure |

N-Phenethyl derivatives stand out due to their trifluoromethyl substitution and complex thioamide structure, enhancing their interaction with biological targets compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to N-Phenethyl derivatives:

- A study demonstrated that a similar compound downregulated thymic stromal lymphopoietin (TSLP), suggesting potential applications in treating inflammatory disorders through modulation of caspase pathways .

- Another investigation into related thioacetamides indicated significant anti-inflammatory properties, providing insights into their therapeutic potential against chronic conditions .

Q & A

Q. Table 1. Comparative Yields of Pyrimidine Derivatives

| Substituent (R₁, R₂) | Yield (%) | Key Reaction Condition | Reference |

|---|---|---|---|

| Thiophen-2-yl, CF₃ | 20–55 | NaOMe, DMF, 80°C | |

| 4-Chlorophenyl, CH₃ | 45–60 | K₂CO₃, THF, 60°C | |

| Naphthyl, CF₃ | 27–35 | Et₃N, CH₃CN, RT |

Q. Table 2. Structural Parameters from X-ray Analysis

| Parameter | Value | Impact on Bioactivity | Reference |

|---|---|---|---|

| Pyrimidine-Thiophene Angle | 12.8° ± 0.2° | Enhances π-π stacking | |

| CF₃ Bond Length | 1.33 Å | Increases metabolic stability | |

| S–C Acetamide Distance | 1.76 Å | Influences hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.